Methyl 3-cyano-4-isopropoxybenzoate

Übersicht

Beschreibung

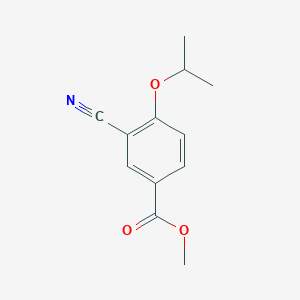

Methyl 3-cyano-4-isopropoxybenzoate is an organic compound with the molecular formula C12H13NO3. It is a benzoate ester derivative, characterized by the presence of a cyano group and an isopropoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of methyl 3-cyano-4-isopropoxybenzoate typically involves a multi-step synthetic route. One common method starts with methyl p-hydroxybenzoate, which undergoes a series of reactions to introduce the cyano and isopropoxy groups. The steps are as follows :

Preparation of 3-aldehyde-4-methyl hydroxybenzoate: Methyl p-hydroxybenzoate is reacted with magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane under oil bath heating at 60°C. The reaction mixture is then cooled, and the product is extracted and purified.

Formation of 3-cyano-4-methyl hydroxybenzoate: The aldehyde intermediate is further reacted to introduce the cyano group, typically using a cyanation reagent.

Synthesis of this compound:

Industrial Production Methods

Industrial production methods for this compound aim to optimize yield and minimize the use of toxic reagents. One such method avoids the use of highly toxic cuprous cyanide, making the process more suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-cyano-4-isopropoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group can yield primary amines, while substitution reactions can produce a variety of ester derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-cyano-4-isopropoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of methyl 3-cyano-4-isopropoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, participating in reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-cyano-4-propoxybenzoate

- Methyl 3-cyano-4-butoxybenzoate

- Methyl 3-cyano-4-ethoxybenzoate

Uniqueness

Methyl 3-cyano-4-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which can influence its reactivity and interaction with biological targets compared to other similar compounds. This structural feature can affect the compound’s solubility, stability, and overall chemical behavior .

Biologische Aktivität

Methyl 3-cyano-4-isopropoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly against various bacterial strains. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula: C12H13NO3

- Molecular Weight: 219.24 g/mol

- CAS Number: 21956832

This compound features a cyano group and an isopropoxy substituent on a benzoate framework, which may contribute to its biological activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. The compound's mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication and transcription.

Minimum Inhibitory Concentration (MIC) Values

The efficacy of this compound against various bacterial strains can be summarized in the following table:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 0.5 | |

| Klebsiella pneumoniae | 2 | |

| Pseudomonas aeruginosa | 8 | |

| Staphylococcus aureus | 0.25 | |

| Acinetobacter baumannii | 0.5 |

These results indicate that the compound is particularly effective against E. coli and S. aureus, with low MIC values suggesting potent antibacterial activity.

Case Studies

- In Vitro Studies : In a study assessing the antibacterial activity of various derivatives, this compound demonstrated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria. The compound was found to be bactericidal at concentrations exceeding its MIC values, indicating its potential for therapeutic applications in treating bacterial infections.

- Resistance Mechanisms : Further investigations into bacterial resistance mechanisms revealed that the compound maintains efficacy even against strains with known resistance to other antibiotics, such as ciprofloxacin. This suggests that this compound could be valuable in overcoming antibiotic resistance challenges in clinical settings.

Toxicity and Safety Profile

Preliminary toxicity assessments have shown that this compound has a favorable safety profile:

- Cytotoxicity : The compound exhibited low cytotoxicity in human liver cell lines (HepG2), with IC50 values exceeding 100 µM.

- Genotoxicity : No genotoxic effects were observed in micronucleus tests at concentrations up to 25 µM.

- Hemolysis : Less than 1% hemolysis was noted at a concentration of 100 µM, indicating good biocompatibility.

Eigenschaften

IUPAC Name |

methyl 3-cyano-4-propan-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8(2)16-11-5-4-9(12(14)15-3)6-10(11)7-13/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKRKGFHNZXWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620771 | |

| Record name | Methyl 3-cyano-4-[(propan-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213598-11-9 | |

| Record name | Methyl 3-cyano-4-[(propan-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.